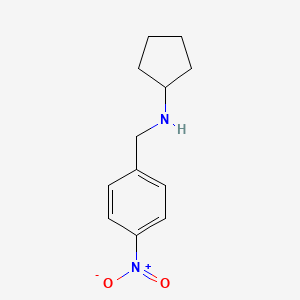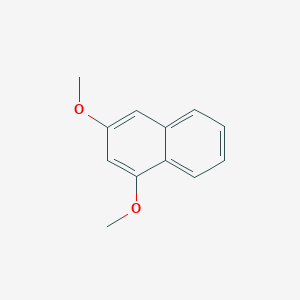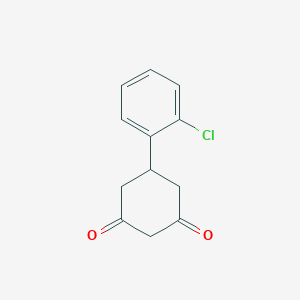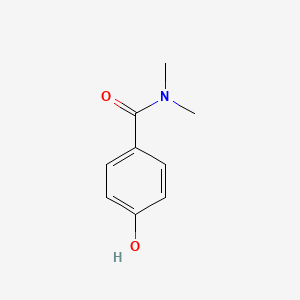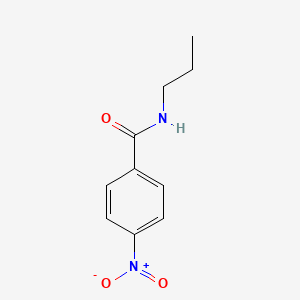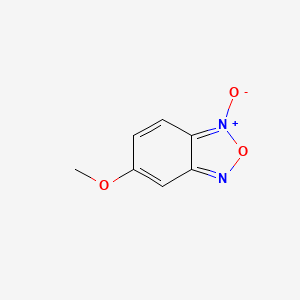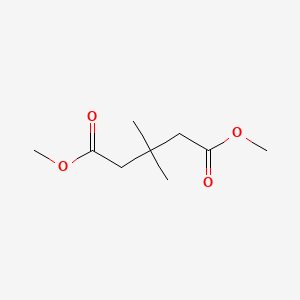
Dimethyl 3,3-dimethylpentanedioate
Overview
Description
Biochemical Analysis
Biochemical Properties
Dimethyl 3,3-dimethylpentanedioate plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid oxidation and energy production. Additionally, this compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the formation of 3,3-dimethylglutaric acid and methanol. These interactions highlight the compound’s involvement in metabolic pathways and its potential impact on cellular energy homeostasis .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to lipid metabolism. Studies have demonstrated that exposure to this compound can lead to alterations in the expression of genes involved in fatty acid synthesis and degradation. This compound also impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These effects underscore the compound’s potential as a modulator of cellular energy balance and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound binds to the active sites of enzymes such as acyl-CoA synthetase and esterases, facilitating the formation and hydrolysis of ester bonds. This binding interaction is essential for the compound’s role in fatty acid metabolism and energy production. Additionally, this compound can influence gene expression by acting as a signaling molecule that modulates transcription factors involved in lipid metabolism . These molecular interactions highlight the compound’s multifaceted role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Studies have shown that the compound’s impact on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in metabolic enzyme activity, while long-term exposure can result in more sustained alterations in gene expression and cellular metabolism . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent impact. At low doses, the compound has been shown to enhance fatty acid oxidation and improve energy production. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic homeostasis . These findings highlight the importance of dosage optimization in therapeutic applications and the need for careful monitoring of potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It serves as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA derivatives that enter the β-oxidation pathway. This process is essential for the breakdown of fatty acids and the production of energy in the form of ATP. Additionally, the compound can be hydrolyzed by esterases to produce 3,3-dimethylglutaric acid, which can further participate in metabolic reactions . These pathways underscore the compound’s role in cellular energy metabolism and its potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes. Studies have shown that this compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its metabolic effects . This distribution pattern is important for understanding the compound’s bioavailability and its impact on different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and participates in fatty acid metabolism. Additionally, this compound can be transported into mitochondria, where it contributes to the β-oxidation pathway and energy production . This subcellular localization is essential for the compound’s role in cellular metabolism and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3,3-dimethylpentanedioate can be synthesized through the esterification of 3,3-dimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar esterification processes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,3-dimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield 3,3-dimethylglutaric acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3,3-dimethylglutaric acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 3,3-dimethylpentanedioate finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 3,3-dimethylpentanedioate involves its reactivity as an ester. The ester functional groups can undergo hydrolysis, reduction, and substitution reactions, which are fundamental to its role in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Dimethyl glutarate: Another diester of glutaric acid, but without the 3,3-dimethyl substitution.
Dimethyl succinate: A diester of succinic acid, structurally similar but with a shorter carbon chain.
Dimethyl adipate: A diester of adipic acid, with a longer carbon chain compared to dimethyl 3,3-dimethylpentanedioate.
Uniqueness: this compound is unique due to its 3,3-dimethyl substitution, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 3,3-dimethylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,5-7(10)12-3)6-8(11)13-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEAPWIQJBAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172722 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19184-67-9 | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylglutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-pentanedioic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


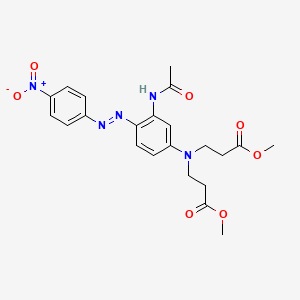
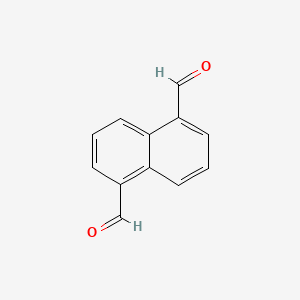
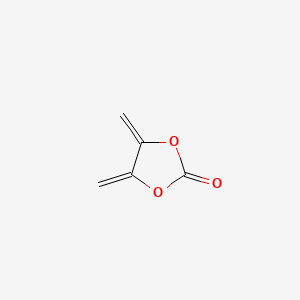
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
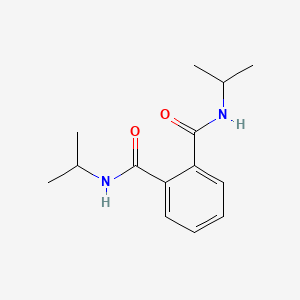
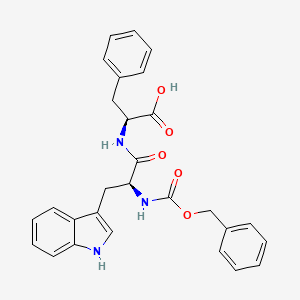
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
